molecular formula C10H14N2O2 B13627758 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione

Cat. No.: B13627758
M. Wt: 194.23 g/mol
InChI Key: CQRUFXMEAIVTFK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is an organic compound that features a pyrazole ring substituted with a methyl group and a hexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with hexane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the diketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diketone moiety can participate in redox reactions, affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methyl-1h-pyrazol-4-yl)hexane-1,3-dione is unique due to its specific combination of a pyrazole ring and a hexane-1,3-dione moiety, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)hexane-1,3-dione

InChI

InChI=1S/C10H14N2O2/c1-3-4-9(13)5-10(14)8-6-11-12(2)7-8/h6-7H,3-5H2,1-2H3

InChI Key

CQRUFXMEAIVTFK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CN(N=C1)C

Origin of Product

United States

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